molecular formula C15H19FN2 B1609666 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole CAS No. 224048-17-3

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Cat. No.: B1609666
CAS No.: 224048-17-3
M. Wt: 246.32 g/mol
InChI Key: AFCMOJDLYLBPOS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives via consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine atom under suitable conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be compared with other similar compounds, such as:

  • 1-Cyclohexyl-3-ethyl-5-fluoro-1H-indazole
  • 1-Cyclohexyl-3-ethyl-7-fluoro-1H-indazole
  • 1-Cyclohexyl-3-ethyl-6-chloro-1H-indazole

These compounds share structural similarities but differ in the position or nature of the substituents on the indazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-cyclohexyl-3-ethyl-6-fluoroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCMOJDLYLBPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431973
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224048-17-3
Record name 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2,4-difluoro-phenyl)-propan-1-one (21.29 g, 125.1 mmol) in toluene (120 mL) was added sodium acetate (26.75 g, 326.1 mmol) and cyclohexylhydrazine mesylate (34.0 g, 163 mmol). The reaction mixture was heated to reflux in a Dean-Stark apparatus for 12 hours. The reaction was cooled to room temperature and poured into 1N hydrochloric acid (100 mL). The toluene layer was separated and washed with water (75 mL) and brine (75 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated to yield 30.07 g of 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (98% yield). 1H NMR (400 MHz, CDCl3) d 1.33 (t, 3, J=7.7), 1.35-1.44 (m, 2), 1.47-1.96 (m, 8), 2.93 (q, 2, J=7.7), 4.14-4.22 (m, 1), 6.81 (dt, 1, J=8.9, 2.1), 6.99 (dd, 1, J=9.8, 2.1), 7.40 (ddd, 1, J=8.7, 5.2, 0.4). 13C NMR (100 MHz, CDCl3) d 13.97, 20.53, 25.37, 25.84, 32.32, 58.18, 94.77 (d, J=27.4), 109.11 (d, J=26.0), 119.38, 121.75 (d, J=11.5), 139.89 (d, J=13.0), 146.61, 161.95 (d, J=242). IR 2968, 2934, 2856, 1624, 1507, 1174, 1125, 825 cm-1. Analysis calculated for C15H19FN2 : C, 73.14; H, 7.77; N, 11.37. Found: C, 73.33; H, 7.90; N, 11.46.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
26.75 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide (0.440 g, 1.34 mmol) was added 1N aqueous sodium hydroxide (10 mL) and toluene (10 mL). The biphasic mixture was stirred for one hour and the layers were separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole (0.310 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.33 (t, 3, J=7.7), 1.35-1.44 (m, 2), 1.47-1.96 (m, 8), 2.93 (q, 2, J=7.7), 4.14-4.22 (m, 1), 6.81 (dt, 1, J=8.9, 2.1), 6.99 (dd, 1, J=9.8, 2.1), 7.40 (ddd, 1, J=8.7, 5.2, 0.4). 13C NMR (100 MHz, CDCl3) δ 13.97, 20.53, 25.37, 25.84, 32.32, 58.18, 94.77, (d, J=27.4), 109.11 (d, J=26.0), 119.38, 121.75 (d, J=11.5), 139.89 (d, J=13.0), 146.61, 161.95 (d, J=242).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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